molecular formula C4H10N2O2 B14212378 Methyl (2S)-2-hydrazinylpropanoate CAS No. 528851-90-3

Methyl (2S)-2-hydrazinylpropanoate

Cat. No.: B14212378
CAS No.: 528851-90-3
M. Wt: 118.13 g/mol
InChI Key: SVSXNJIXWXDTQA-VKHMYHEASA-N
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Description

Methyl (2S)-2-hydrazinylpropanoate is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazinyl group attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S)-2-hydrazinylpropanoate typically involves the reaction of methyl acrylate with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction proceeds via nucleophilic addition of the hydrazine to the acrylate, followed by cyclization to form the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl (2S)-2-hydrazinylpropanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of N-alkylated hydrazine derivatives.

Scientific Research Applications

Methyl (2S)-2-hydrazinylpropanoate has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as an antitumor agent due to its ability to interfere with cellular processes.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-hydrazinylpropanoate involves its interaction with specific molecular targets within cells. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This can result in disruption of cellular processes such as DNA replication and protein synthesis, which is the basis for its potential antitumor activity.

Comparison with Similar Compounds

Methyl (2S)-2-hydrazinylpropanoate can be compared with other hydrazine derivatives such as:

  • Methyl hydrazinecarboxylate
  • Ethyl hydrazinecarboxylate
  • Phenyl hydrazinecarboxylate

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the methyl ester group, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

528851-90-3

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

methyl (2S)-2-hydrazinylpropanoate

InChI

InChI=1S/C4H10N2O2/c1-3(6-5)4(7)8-2/h3,6H,5H2,1-2H3/t3-/m0/s1

InChI Key

SVSXNJIXWXDTQA-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NN

Canonical SMILES

CC(C(=O)OC)NN

Origin of Product

United States

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